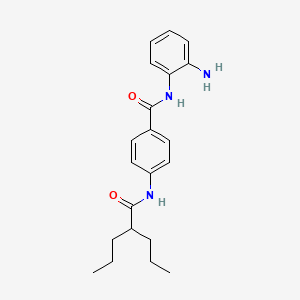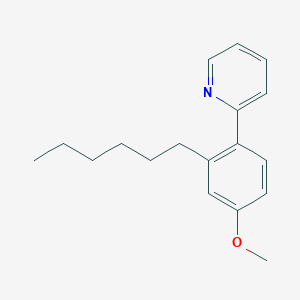
2-(2-Hexyl-4-methoxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-n-Hexyl-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol It is characterized by a pyridine ring substituted with a hexyl chain and a methoxy group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-n-Hexyl-4-methoxyphenyl)pyridine typically involves the reaction of 2-bromo-4-methoxyphenylhexane with pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is heated to a specific temperature, often around 100-120°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(2-n-Hexyl-4-methoxyphenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
2-(2-n-Hexyl-4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols can be used under conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
科学研究应用
2-(2-n-Hexyl-4-methoxyphenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological effects.
Medicine: Explored for its potential use in drug development. Its unique structure makes it a candidate for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-n-Hexyl-4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Lacks the hexyl chain, resulting in different chemical properties and applications.
2-(2-n-Hexylphenyl)pyridine:
2-(2-n-Hexyl-4-hydroxyphenyl)pyridine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
2-(2-n-Hexyl-4-methoxyphenyl)pyridine is unique due to the presence of both the hexyl chain and the methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C18H23NO |
|---|---|
分子量 |
269.4 g/mol |
IUPAC 名称 |
2-(2-hexyl-4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C18H23NO/c1-3-4-5-6-9-15-14-16(20-2)11-12-17(15)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3 |
InChI 键 |
ROSJIRLOXLHAEZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


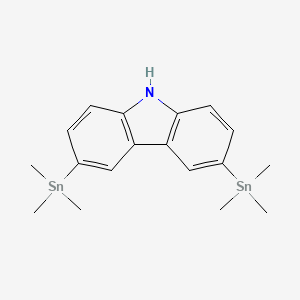
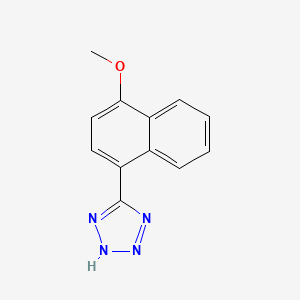
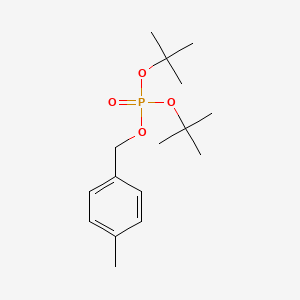
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)

![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
